REACTION_CXSMILES
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[CH3:1][N:2]([CH3:14])[C:3](=[O:13])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-])=O)[CH:5]=1>C(O)C.[Pd]>[CH3:1][N:2]([CH3:14])[C:3](=[O:13])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([NH2:10])[CH:5]=1
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Name
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|
Quantity
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0.94 g
|
Type
|
reactant
|
Smiles
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CN(C(C1=CC(=CC=C1)[N+](=O)[O-])=O)C
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
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0.25 g
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Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The catalyst was removed by filtration through Kieselguhr
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Type
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CONCENTRATION
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Details
|
the filtrate concentrated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
CN(C(C1=CC(=CC=C1)N)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.68 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |